molecular formula C15H19N3O2S2 B2905134 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole CAS No. 1170155-37-9

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole

Cat. No. B2905134
CAS RN: 1170155-37-9
M. Wt: 337.46
InChI Key: SBGWKHXCWVRNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor plays a critical role in the regulation of anxiety and depression. By modulating the activity of this receptor, 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole may help to alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole has been found to exhibit unique biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a critical role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole in lab experiments is its ability to modulate the activity of the GABA-A receptor. This receptor is a critical target for the development of anxiolytic and antidepressant drugs. Additionally, the compound has been found to exhibit low toxicity in animal models. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole. One potential direction is the development of novel drugs based on this compound for the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in scientific research.

Synthesis Methods

The synthesis of 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole has been achieved using several methods. One of the most commonly used methods involves the reaction of 2-amino-1-methyl-5-nitroimidazole with 1-tosylpiperidine-3-carbaldehyde in the presence of thionyl chloride. The resulting compound is then treated with hydrazine hydrate to yield 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole.

Scientific Research Applications

2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole has been found to exhibit potential applications in scientific research. One of the primary areas of research is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-11-5-7-14(8-6-11)22(19,20)18-9-3-4-13(10-18)15-17-16-12(2)21-15/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGWKHXCWVRNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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